THP-CH3-ethyl propionate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of THP-CH3-ethyl propionate typically involves the reaction of 3,4-dihydro-2H-pyran with ethyl lactate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3,4-dihydro-2H-pyran} + \text{ethyl lactate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

THP-CH3-ethyl propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Role in PROTAC Development

Mechanism of Action

THP-CH3-ethyl propionate functions as a bifunctional linker in PROTACs. A PROTAC molecule consists of two ligands connected by this linker: one ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This proximity enables the ubiquitination of the target protein, leading to its degradation by the proteasome. This mechanism is crucial for addressing diseases characterized by the overexpression of specific proteins, such as various cancers.

Case Studies

Recent studies have highlighted the effectiveness of PROTACs utilizing this compound in degrading disease-related proteins. For instance, research has shown that these compounds can selectively target and eliminate oncoproteins involved in cancer progression, demonstrating their potential as therapeutic agents .

Applications in Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications beyond cancer treatment. It has been explored for use in:

- Targeting Infectious Diseases : By facilitating the degradation of proteins essential for pathogen survival, this compound can contribute to developing new anti-infective therapies .

- Antibody-drug Conjugates (ADCs) : The compound's unique properties allow it to be integrated into ADCs, enhancing their efficacy by ensuring precise targeting of cancer cells .

Interaction Studies

Research involving this compound focuses on its interactions with E3 ligases and target proteins within cellular environments. These studies utilize biochemical assays to evaluate binding affinities and degradation efficacy, which are critical for optimizing PROTAC design and enhancing therapeutic specificity and potency .

Wirkmechanismus

THP-CH3-ethyl propionate functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl acetate: A simple ester with similar structural features but different applications.

Methyl butyrate: Another ester with a similar functional group but used primarily in flavoring and fragrance industries.

Uniqueness

THP-CH3-ethyl propionate is unique due to its specific application as a PROTAC linker. Unlike simple esters, it plays a crucial role in targeted protein degradation, making it valuable in therapeutic research and drug development .

Biologische Aktivität

THP-CH3-ethyl propionate is a compound primarily recognized for its role as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). This compound facilitates targeted protein degradation, making it significant in biomedical research and therapeutic development. Its biological activity is characterized by its ability to interact with various cellular pathways and proteins, which is essential for understanding its potential applications in treating diseases.

This compound functions by linking two different ligands within PROTACs. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This proximity allows for the ubiquitination of the target protein, leading to its degradation by the proteasome. This mechanism is crucial for regulating protein levels within cells and can be leveraged to target disease-related proteins effectively .

Applications in Research and Medicine

This compound is utilized in various research contexts, including:

- Protein Degradation Studies : Investigating protein-protein interactions and degradation pathways.

- Therapeutic Development : Exploring potential applications in targeting proteins associated with diseases, such as cancer and neurodegenerative disorders.

- Drug Design : Acting as a building block in the development of new therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound | Role in Research | Unique Features |

|---|---|---|

| This compound | PROTAC linker | Specific application in targeted protein degradation |

| Ethyl acetate | Solvent and reagent | Commonly used in flavoring and fragrance industries |

| Methyl butyrate | Flavoring agent | Primarily used in food and cosmetic industries |

This compound stands out due to its specific application as a PROTAC linker, unlike simpler esters that do not facilitate targeted degradation processes.

Study on this compound's Efficacy

In a recent study, this compound was evaluated for its effectiveness in degrading specific target proteins involved in cancer progression. The study demonstrated that PROTACs incorporating this linker could significantly reduce the levels of oncogenic proteins, thereby inhibiting tumor growth in vitro and in vivo models. The results indicated a dose-dependent response, showcasing the compound's potential as a therapeutic agent .

Inflammatory Response Modulation

Another research project investigated the impact of this compound on inflammatory pathways. It was found that compounds utilizing this linker could modulate pro-inflammatory cytokine production in THP-1 macrophages, similar to known anti-inflammatory agents. This suggests potential applications in treating inflammatory diseases .

Key Findings from Various Studies

- Protein Interaction Studies : this compound has been shown to enhance the specificity of PROTACs for their target proteins, improving efficacy while reducing off-target effects.

- Cytokine Secretion : Compounds using this linker were found to decrease lipopolysaccharide-induced secretion of pro-inflammatory cytokines (IL-6, TNF-α) from macrophages, indicating anti-inflammatory properties .

- Multitarget Activity : Research has highlighted that THP-based compounds exhibit multitarget properties across several GPCRs (G Protein-Coupled Receptors), which are crucial for metabolic regulation .

Eigenschaften

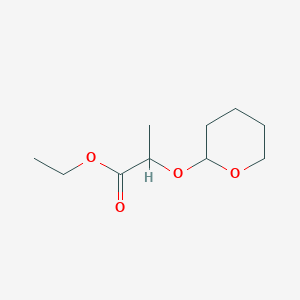

IUPAC Name |

ethyl 2-(oxan-2-yloxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-12-10(11)8(2)14-9-6-4-5-7-13-9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSNMSYBVPOHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313044 | |

| Record name | Ethyl 2-[(oxan-2-yl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3539-40-0 | |

| Record name | NSC266080 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-[(oxan-2-yl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.